molecular formula C18H26N2O4S B2389520 1-(1-((4-Propoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-one CAS No. 1421462-54-5

1-(1-((4-Propoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-one

Cat. No.: B2389520
CAS No.: 1421462-54-5
M. Wt: 366.48
InChI Key: KBAWASVRMJLHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((4-Propoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a piperidine ring, and a propoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-Propoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Propoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using a sulfonyl chloride derivative of 4-propoxyphenyl.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate product to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-Propoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-(1-((4-Propoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound’s effects on various biological systems are investigated to understand its potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-((4-Propoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Piperidine Derivatives: Compounds such as piperidine-4-one and its substituted derivatives.

Uniqueness

1-(1-((4-Propoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[1-(4-propoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-2-14-24-16-5-7-17(8-6-16)25(22,23)19-12-9-15(10-13-19)20-11-3-4-18(20)21/h5-8,15H,2-4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAWASVRMJLHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.